molecular formula C19H25NO4 B2830172 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol CAS No. 1830791-18-8

2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol

Cat. No.: B2830172
CAS No.: 1830791-18-8
M. Wt: 331.412
InChI Key: RNHGBVPPUDEVCZ-UHFFFAOYSA-N
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Description

2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a phenolic core substituted with ethoxy and dimethoxyphenyl groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 1-(3,4-dimethoxyphenyl)ethanamine. This intermediate is then subjected to a Mannich reaction with 6-ethoxyphenol and formaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are often used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

    Reduction: The compound can be reduced to modify the amino group or the aromatic ring.

    Substitution: Electrophilic aromatic substitution can occur on the phenolic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino alcohols or reduced aromatic rings.

    Substitution: Halogenated phenols or other substituted derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol is used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may exhibit activity as enzyme inhibitors, receptor agonists, or antagonists, contributing to drug discovery efforts.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its functional groups allow for versatile applications in material science.

Mechanism of Action

The mechanism by which 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds, while the amino group can participate in ionic interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-4-ethoxyphenol
  • 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-methoxyphenol
  • 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxybenzoic acid

Uniqueness

Compared to similar compounds, 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets

Properties

IUPAC Name

2-[[1-(3,4-dimethoxyphenyl)ethylamino]methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-5-24-17-8-6-7-15(19(17)21)12-20-13(2)14-9-10-16(22-3)18(11-14)23-4/h6-11,13,20-21H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHGBVPPUDEVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC(C)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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